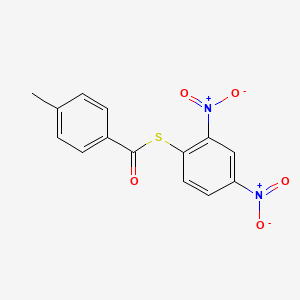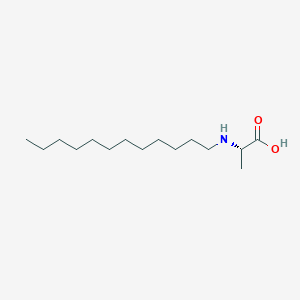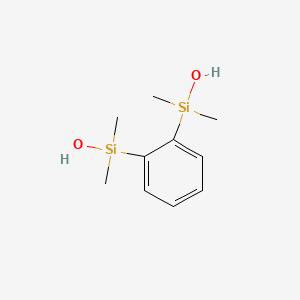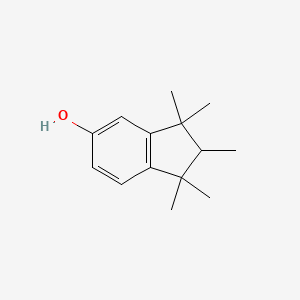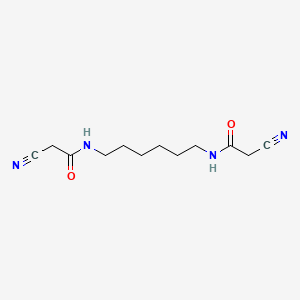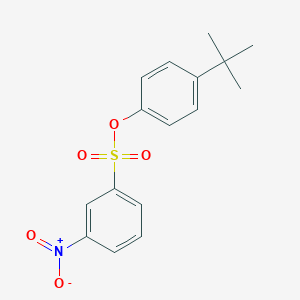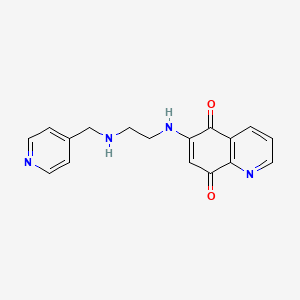![molecular formula C20H18N6+2 B14687366 4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) CAS No. 26396-74-7](/img/structure/B14687366.png)
4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is a complex organic compound known for its unique structure and reactivity. This compound features two diazonium groups attached to a central phenylenebis(methyleneazanediyl) linkage, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) typically involves the diazotization of corresponding aromatic amines. The process begins with the preparation of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine), which is then treated with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining the required low temperatures and acidic environment, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form corresponding aromatic amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as NaOH.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Aromatic amines are formed as the major products.
Wissenschaftliche Forschungsanwendungen
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its diazonium groups, which are highly reactive intermediates. These groups can undergo substitution, coupling, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine): The precursor to the diazonium compound, featuring amine groups instead of diazonium groups.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-hydroxide): A hydroxylated derivative with different reactivity.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-halide): Halogenated derivatives used in various substitution reactions.
Uniqueness
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is unique due to its dual diazonium groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
Eigenschaften
CAS-Nummer |
26396-74-7 |
|---|---|
Molekularformel |
C20H18N6+2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-[[3-[(4-diazonioanilino)methyl]phenyl]methylamino]benzenediazonium |
InChI |
InChI=1S/C20H18N6/c21-25-19-8-4-17(5-9-19)23-13-15-2-1-3-16(12-15)14-24-18-6-10-20(26-22)11-7-18/h1-12,23-24H,13-14H2/q+2 |
InChI-Schlüssel |
QDCIOHATUMEIET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)[N+]#N)CNC3=CC=C(C=C3)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




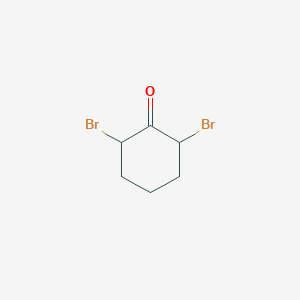
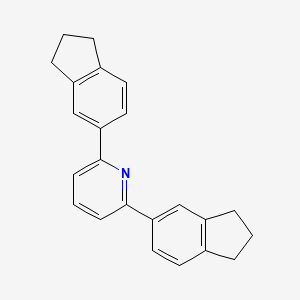
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
